![molecular formula C22H16ClN3O2S B2399993 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-84-3](/img/structure/B2399993.png)
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Description
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a benzamide derivative that has been synthesized using various methods, and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Molecular Docking
Research involves the synthesis of novel pyridine and fused pyridine derivatives, including compounds with structural similarities to 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, demonstrating their application in molecular docking studies. These compounds exhibit antimicrobial and antioxidant activities, underscoring their potential in drug discovery and development (Flefel et al., 2018).
Structure-Activity Relationships
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified compounds with a similar core structure. These studies aim to improve metabolic stability, highlighting the importance of such compounds in the development of more stable drug candidates (Stec et al., 2011).
Antimicrobial Studies
The synthesis of new pyridine derivatives, including those structurally related to 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, has been explored for their antibacterial and antifungal activities. Such research underscores the potential application of these compounds in addressing microbial resistance (Patel & Agravat, 2007).
Anticancer Activity
Some studies focus on the synthesis and evaluation of compounds for their potential anticancer activities. These investigations highlight the role of structurally similar compounds in developing new therapeutic agents against various cancer types, demonstrating the breadth of scientific research applications of such chemical structures (Hammam et al., 2005).
properties
IUPAC Name |
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-14(27)15-5-7-16(8-6-15)21(28)26(13-18-4-2-3-11-24-18)22-25-19-10-9-17(23)12-20(19)29-22/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTXEHBFTFKXDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
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